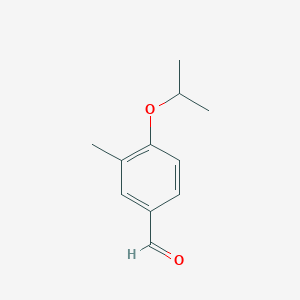

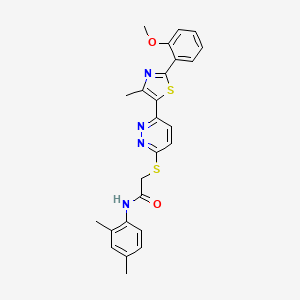

![molecular formula C8H14ClNOS B2977864 Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride CAS No. 2089257-10-1](/img/structure/B2977864.png)

Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry and Drug Development

Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride is a chemical compound that has garnered interest within the realm of medicinal chemistry due to its structural uniqueness and potential as a building block for the development of therapeutic agents. Research indicates that thiomorpholine and its derivatives, including octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride, are crucial in the synthesis of novel compounds with potential medicinal properties. For instance, Walker and Rogier (2013) demonstrated the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry. These compounds have shown interesting biological profiles and some analogues containing these moieties have entered human clinical trials, underscoring their significance in drug development processes (Walker & Rogier, 2013).

Antimicrobial Research

The antimicrobial activity of thiomorpholine derivatives has been explored, with studies focusing on the development of new bioactive molecules. Kardile and Kalyane (2010) investigated the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives. These compounds were synthesized to increase Log P value, thereby increasing microbial intracellular concentration and decreasing microbial resistance. This research highlights the potential of thiomorpholine derivatives in the development of new antimicrobial agents with lesser toxicity and safer profiles, providing a foundation for further exploration in antimicrobial therapy (Kardile & Kalyane, 2010).

Bioanalytical Studies

Recent studies have also focused on the functionalization of metal complexes with thiomorpholine derivatives for bioanalytical applications. Hanif et al. (2017) reported on [RuII (η6 -p-cymene)] complexes with 3-hydroxy-2-pyridinone functionalized with thiomorpholine, showing how these compounds form adducts with amino acids and proteins. This research opens new avenues for the use of thiomorpholine derivatives in bioanalytical studies, potentially aiding in the development of novel diagnostic tools and therapeutic agents (Hanif et al., 2017).

Enhancement of Transdermal Drug Delivery

The role of ionic liquids, including those derived from thiomorpholine, in enhancing transdermal drug delivery has been explored. Monti et al. (2017) examined the effect of cyclic onium-based ionic liquids as enhancers for the transdermal permeation of diltiazem. This study underscores the potential of thiomorpholine-derived compounds in improving the efficacy of transdermal drug delivery systems, offering a promising strategy for enhancing the bioavailability of medications administered through the skin (Monti et al., 2017).

特性

IUPAC Name |

3,4,6,7,8,9a-hexahydro-1H-pyrido[2,1-c][1,4]thiazin-9-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.ClH/c10-8-2-1-3-9-4-5-11-6-7(8)9;/h7H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAZTVVBSWHWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CSCCN2C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)

![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)

![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)

![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)